

# Dosing Considerations for Drisapersen Sodium in Preclinical Models: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Drisapersen sodium*

Cat. No.: *B15595851*

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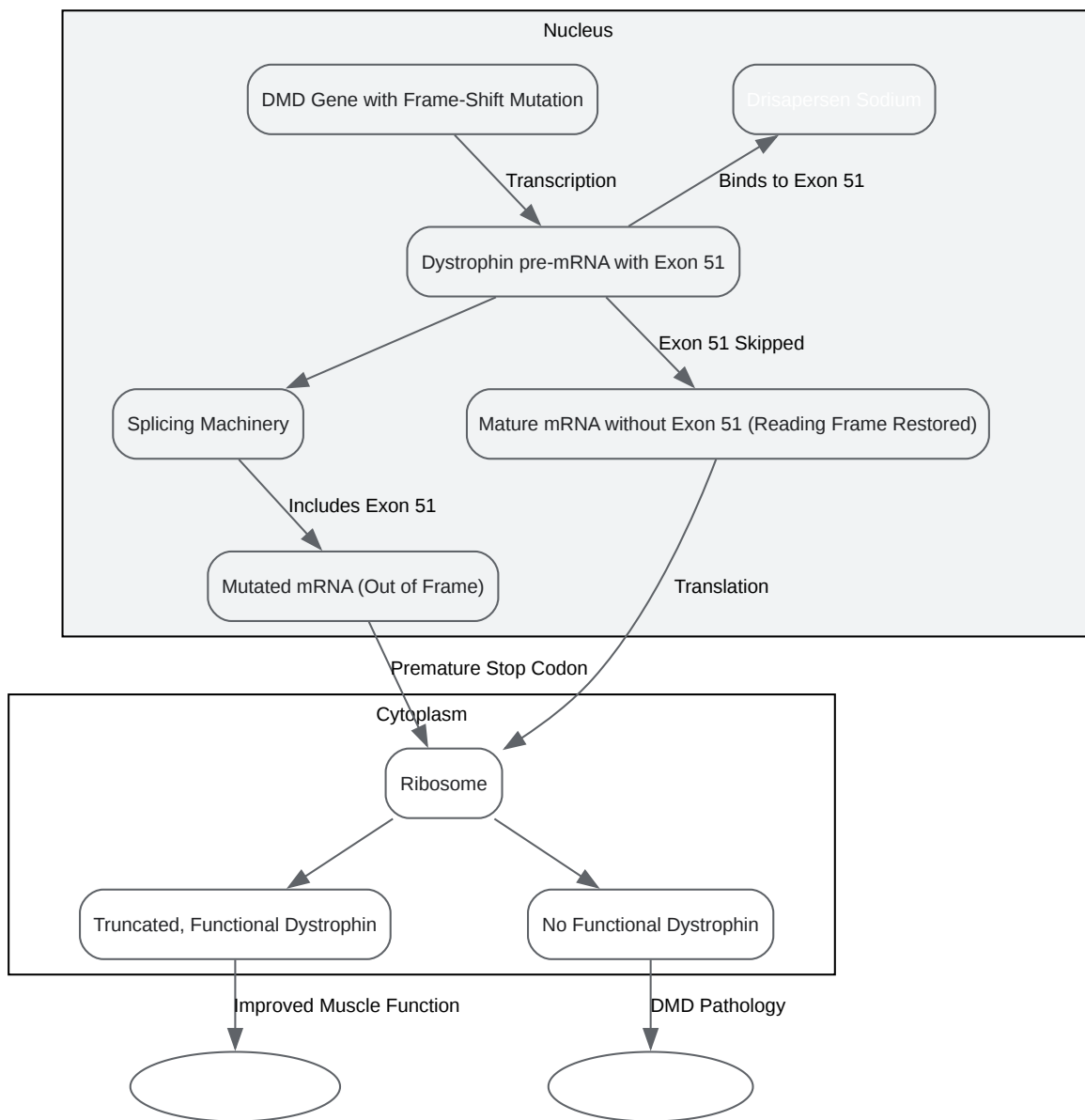
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Drisapersen (formerly PRO051 and GSK2402968), a 2'-O-methyl phosphorothioate antisense oligonucleotide, was developed to treat Duchenne muscular dystrophy (DMD) by inducing the skipping of exon 51 in the dystrophin pre-mRNA.<sup>[1][2]</sup> This process aims to restore the reading frame of the dystrophin gene, leading to the production of a shorter but partially functional dystrophin protein.<sup>[2][3]</sup> Preclinical evaluation in various animal models was a critical step in understanding the dosing, efficacy, and safety profile of Drisapersen before its clinical trials. These application notes provide a detailed overview of the dosing considerations and experimental protocols for the use of **Drisapersen sodium** in relevant preclinical models.

## Mechanism of Action

Drisapersen is designed to bind to a specific sequence within exon 51 of the dystrophin pre-mRNA. This binding sterically hinders the splicing machinery from recognizing and including exon 51 in the mature mRNA, a process known as exon skipping. For DMD patients with specific mutations where the removal of exon 51 restores the translational reading frame, this results in the synthesis of a truncated, yet functional, dystrophin protein.







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## References

- 1. Pre-clinical dose-escalation studies establish a therapeutic range for U7snRNA-mediated DMD exon 2 skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Efficacy, Safety, and Pharmacokinetics of Drisapersen in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracerebral administration of a modified antisense oligonucleotide targeting the dopamine system in a mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
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